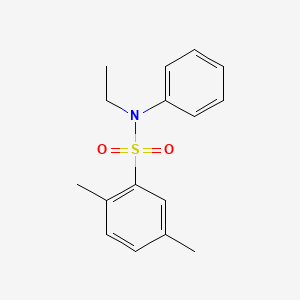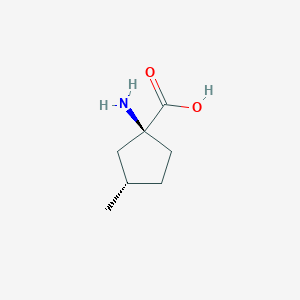
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as a δ-amino alcohol, under specific conditions to form the cyclopentane ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and reagents such as acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and cost-effective processes. These methods often utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis . The use of such advanced technologies allows for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and alkyl halides for substitution. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as ornithine aminotransferase, by forming a complex with the enzyme and preventing its normal function . This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3R)-1-Amino-3-methylcyclopentanecarboxylic acid: This is a diastereomer of the compound with different stereochemistry.
(1R,3S)-1-Amino-3-methylcyclopentanecarboxylic acid: Another diastereomer with a different configuration.
Cyclohexanecarboxylic acid derivatives: These compounds have a similar ring structure but differ in the size and substitution of the ring.
Uniqueness
(1S,3S)-1-Amino-3-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both an amino group and a carboxylic acid group in a cyclopentane ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(1S,3S)-1-amino-3-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 |
Clave InChI |
APKKGYQCZMFHHP-FSPLSTOPSA-N |
SMILES isomérico |
C[C@H]1CC[C@](C1)(C(=O)O)N |
SMILES canónico |
CC1CCC(C1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


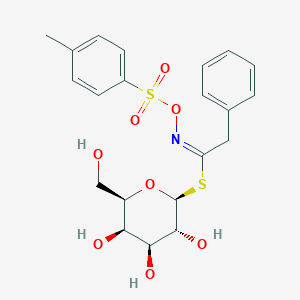
![3-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15280951.png)
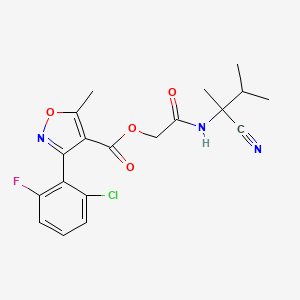
![2-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15280975.png)
![Benzenesulfonylfluoride, 2-chloro-5-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B15280981.png)
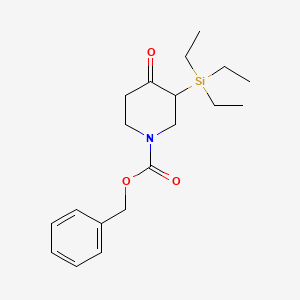
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
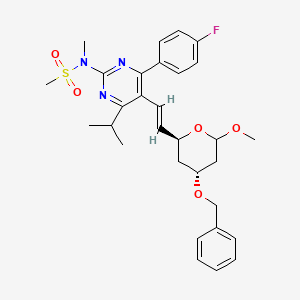
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281001.png)
![6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281003.png)

![6-(1-Benzofuran-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281008.png)
![racemic cis-Octahydro-pyrrolo[3,4-d]azepine-6-carboxylic acid tert-butyl ester](/img/structure/B15281011.png)
